

# Technical Guide: p-Ranolazine – Discovery, Synthesis, and Impurity Profiling

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## Compound of Interest

Compound Name:	<i>p</i> -Ranolazine
CAS No.:	1393717-45-7
Cat. No.:	B1145470

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## Executive Summary & Discovery Context

**p-Ranolazine** (CAS: 1393717-45-7) is the para-isomer of the anti-anginal drug Ranolazine.<sup>[1]</sup> <sup>[2]</sup><sup>[3]</sup> Chemically defined as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1-piperazineacetamide, it represents a critical structural analogue and process-related impurity in the manufacturing of Ranolazine API (Active Pharmaceutical Ingredient).

## The "Discovery" of p-Ranolazine

Unlike the parent drug Ranolazine, which was discovered through targeted structure-activity relationship (SAR) campaigns by Syntex (later Roche/Gilead) to optimize anti-ischemic activity without hemodynamic depression, **p-Ranolazine** was "discovered" through the rigorous impurity profiling required for CMC (Chemistry, Manufacturing, and Controls) compliance.<sup>[4]</sup><sup>[5]</sup>

Its presence in the synthesis pathway is primarily attributed to the regiochemistry of the starting material, Guaiacol (2-methoxyphenol). Commercial Guaiacol often contains trace amounts of 4-methoxyphenol (MEHQ). During the alkylation with epichlorohydrin, this impurity is carried forward, eventually coupling with the piperazine backbone to form **p-Ranolazine**.

Significance in Drug Development:

- **Regulatory Compliance:** ICH Q3A/B guidelines mandate the identification and qualification of impurities >0.1%. **p-Ranolazine** serves as a vital Reference Standard for HPLC method validation.
- **Process Control:** Its abundance is a direct quality indicator of the starting material (Guaiacol) purity.
- **SAR Insight:** While the ortho-methoxy group in Ranolazine is crucial for its specific binding affinity to the late sodium channel ( ), the para-isomer typically exhibits significantly altered binding kinetics, rendering it less potent and confirming the necessity of the ortho-substitution.

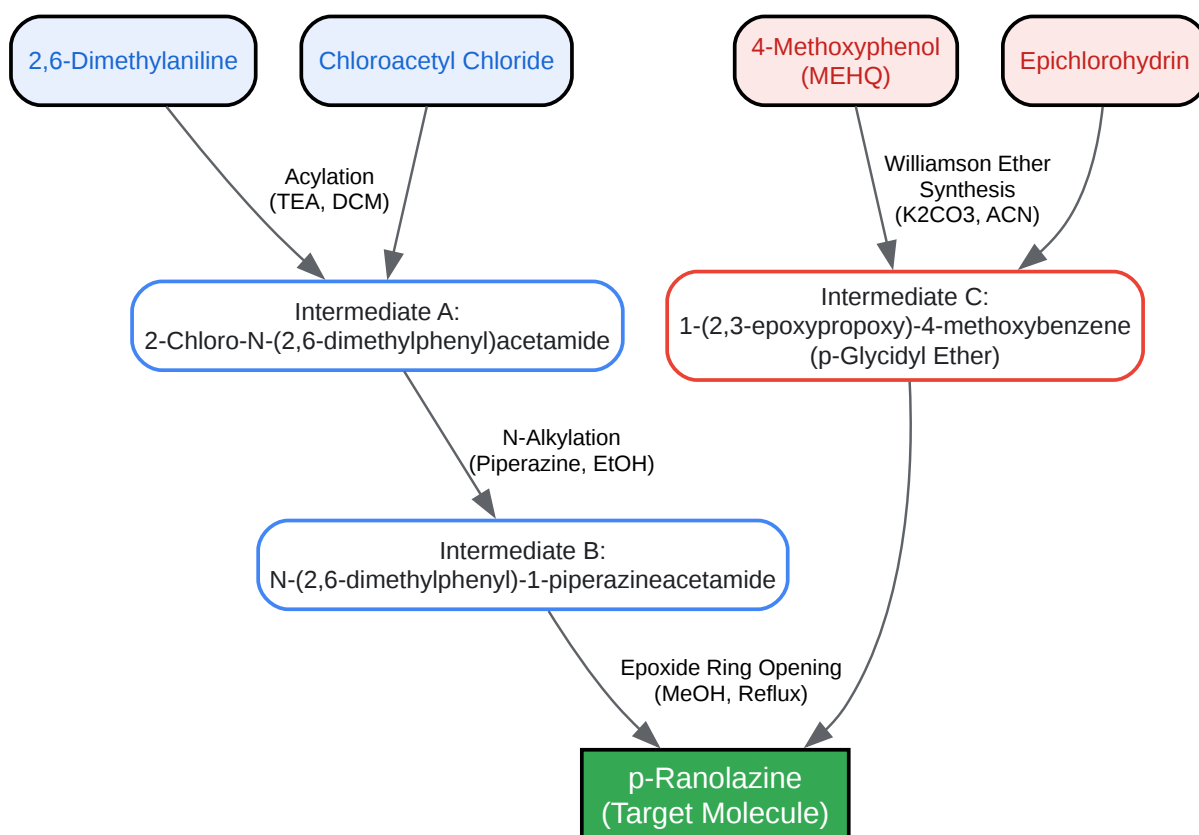
## Retrosynthetic Analysis & Pathway Logic

The synthesis of **p-Ranolazine** follows a convergent pathway identical to the parent drug but utilizes 4-methoxyphenol as the aryl ether precursor. The pathway is bipartite, converging at the final N-alkylation of the piperazine ring.

### Strategic Disconnections

- **C-N Bond Formation (Convergent Step):** The final assembly involves the nucleophilic attack of the secondary amine of the Piperazine Intermediate on the epoxide ring of the Glycidyl Ether Intermediate.
- **Amide Bond Formation:** The piperazine tail is constructed by acylating 2,6-dimethylaniline.
- **Ether Linkage:** The aryl moiety is introduced via Williamson ether synthesis.

## DOT Diagram: Retrosynthetic Logic & Forward Pathway



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Figure 1: Convergent synthesis pathway for **p-Ranolazine** showing the parallel construction of the piperazine amide backbone (blue path) and the para-substituted glycidyl ether (red path).

## Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that stoichiometric control and thermal management are critical in these steps to prevent dimerization (in Step 2) and polymerization (in Step 3).

### Phase 1: Synthesis of the Piperazine Backbone (Intermediate B)

Reaction: 2-Chloro-N-(2,6-dimethylphenyl)acetamide + Piperazine

Intermediate B

Rationale: A large excess of piperazine is used to prevent the formation of the bis-alkylated impurity (Ranolazine Dimer), which is difficult to remove downstream.

Protocol:

- Charge a 500 mL 3-neck Round Bottom Flask (RBF) with Piperazine anhydrous (43.0 g, 0.50 mol, 5.0 eq) and Ethanol (150 mL).
- Heat the mixture to reflux ( ) until fully dissolved.
- Add a solution of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (19.7 g, 0.10 mol) in Ethanol (50 mL) dropwise over 60 minutes. Critical: Slow addition favors mono-alkylation.
- Reflux for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1).
- Workup: Distill off ethanol under reduced pressure. Resuspend residue in water (200 mL) and extract with Dichloromethane (DCM) ( ).
- Wash organic layer with water ( ) to remove excess piperazine.
- Dry over anhydrous and concentrate to yield Intermediate B as a pale yellow solid.
  - Expected Yield: 75-80%
  - Purity: >95% (HPLC)[6]

## Phase 2: Synthesis of the para-Glycidyl Ether (Intermediate C)

Reaction: 4-Methoxyphenol + Epichlorohydrin

## Intermediate C

Rationale: Utilizing 4-methoxyphenol specifically targets the para-isomer. The use of in acetonitrile provides a milder base environment than NaOH, reducing epoxide hydrolysis.

### Protocol:

- Charge a 250 mL RBF with 4-Methoxyphenol (12.4 g, 0.10 mol), Potassium Carbonate (27.6 g, 0.20 mol), and Acetonitrile (100 mL).
- Stir at room temperature for 30 minutes.
- Add Epichlorohydrin (23.5 mL, 0.30 mol, 3.0 eq). Excess drives reaction to completion.
- Heat to reflux ( ) for 5-6 hours.
- Filter hot to remove inorganic salts ( ).
- Concentrate the filtrate under vacuum.
- Purification: The crude oil is often used directly, but for high-purity reference standards, purify via column chromatography (Silica gel, Hexane/EtOAc 9:1).
  - Identity: 1-(2,3-epoxypropoxy)-4-methoxybenzene.

## Phase 3: Final Coupling (p-Ranolazine Formation)

Reaction: Intermediate B + Intermediate C

### p-Ranolazine

#### Protocol:

- Dissolve Intermediate B (2.47 g, 10 mmol) in Methanol (30 mL).

- Add Intermediate C (1.98 g, 11 mmol, 1.1 eq).
- Reflux the mixture for 4-6 hours.
- Monitor: HPLC should show disappearance of Intermediate B.
- Cool to room temperature.
- Acidify with HCl/IPA solution to precipitate the dihydrochloride salt (optional, for stability) or evaporate solvent and recrystallize the free base from Ethyl Acetate/Hexane.
- Isolate **p-Ranolazine** as a white to off-white solid.

## Analytical Characterization & Data

For a self-validating system, the synthesized **p-Ranolazine** must be characterized against the known properties of Ranolazine to ensure structural distinction.

### Comparative Data Table

Parameter	Ranolazine (Ortho-Isomer)	p-Ranolazine (Para-Isomer)
CAS Number	95635-55-5	1393717-45-7
Molecular Formula		
Molecular Weight	427.54 g/mol	427.54 g/mol
Substituent Position	2-Methoxy (Ortho)	4-Methoxy (Para)
H-NMR (Aromatic)	Multiplet 6.8 - 7.0 ppm (4H)	Doublets 6.83, 6.89 ppm (AA'BB' system)
HPLC Retention Time*	~12.5 min	~11.2 min (More polar)
Primary Origin	Target API	Impurity from 4-methoxyphenol

\*Note: Retention times are illustrative based on standard C18 Reverse Phase methods (Acetonitrile/Buffer gradient).

## Impurity Profiling Workflow

The following diagram illustrates how **p-Ranolazine** is detected and managed within the Quality Control (QC) workflow.



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Figure 2: QC Decision tree for identifying and managing **p-Ranolazine** impurity in API production.

## References

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